N~2~-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}leucinamide
Overview
Description
N~2~-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}leucinamide is a useful research compound. Its molecular formula is C14H20N6O4S and its molecular weight is 368.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.12667431 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Pharmacokinetics
N2-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}leucinamide, due to its complex molecular structure, likely undergoes specific metabolic pathways in the human body, similar to other compounds with intricate sulfonyl and leucinamide groups. For instance, the metabolism and disposition of structurally related compounds have been elucidated, showing a balance between renal and metabolic pathways. Studies on analogous compounds reveal oxidative deamination and minimal aliphatic hydroxylation as key metabolic routes, with active renal secretion observed due to the compound's unbound renal clearance being significantly greater than the glomerular filtration rate (Shaffer et al., 2008).
Chemotherapeutic Applications
Compounds with similar structural motifs have been evaluated in oncological settings, demonstrating the potential of sulfonyl and tetrazolyl groups in inhibiting microtubule assembly. For example, TZT-1027, a cytotoxic dolastatin 10 derivative, has shown promise in phase I studies for its ability to bind tubulins and disrupt microtubule assembly in patients with advanced solid tumors. The study highlighted the compound's pharmacokinetics and established a recommended dose for phase II studies, indicating the potential therapeutic applications of compounds with similar chemical frameworks (de Jonge et al., 2005).
Diagnostic Imaging Applications
The development of radiopharmaceuticals targeting specific enzymes or metabolic pathways is another application area. For instance, [18F]DASA-23, a novel PET probe, was designed to measure pyruvate kinase M2 levels, indicating the utility of structurally complex compounds in imaging cancer metabolism. The first-in-human study of [18F]DASA-23 in healthy volunteers and subjects with glioma showcased the probe's potential in non-invasively delineating low-grade and high-grade gliomas based on aberrantly expressed PKM2, hinting at the diagnostic capabilities of related compounds (Patel et al., 2019).
Properties
IUPAC Name |
2-[[4-methoxy-3-(tetrazol-1-yl)phenyl]sulfonylamino]-4-methylpentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4S/c1-9(2)6-11(14(15)21)17-25(22,23)10-4-5-13(24-3)12(7-10)20-8-16-18-19-20/h4-5,7-9,11,17H,6H2,1-3H3,(H2,15,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYPUYIIXLCFPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NS(=O)(=O)C1=CC(=C(C=C1)OC)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.